molecular formula C17H13ClN2O3S B6114005 4-chloro-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzenesulfonamide

4-chloro-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzenesulfonamide

Cat. No.: B6114005
M. Wt: 360.8 g/mol
InChI Key: BTAQNEHVSJWVFI-YBFXNURJSA-N
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Description

4-chloro-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzenesulfonamide is a synthetic organic compound belonging to the class of benzenesulfonamides. This compound is characterized by the presence of a chloro group, a hydroxynaphthalene moiety, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzenesulfonamide typically involves the condensation of 4-chlorobenzenesulfonamide with 2-hydroxynaphthaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX (CA IX). This enzyme is involved in regulating pH in tumor cells, and its inhibition can lead to a decrease in tumor cell proliferation and induction of apoptosis. The molecular target is the active site of CA IX, where the compound binds and inhibits its enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit CA IX selectively makes it a promising candidate for anticancer therapy, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-chloro-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S/c18-13-6-8-14(9-7-13)24(22,23)20-19-11-16-15-4-2-1-3-12(15)5-10-17(16)21/h1-11,20-21H/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAQNEHVSJWVFI-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNS(=O)(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NS(=O)(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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